1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl-
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Overview
Description
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- is an organic compound with a unique structure that includes a cyclobutane ring substituted with four cyano groups and a phenyl group
Preparation Methods
The synthesis of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- typically involves the reaction of a cyclobutane derivative with appropriate nitrile and phenyl substituents. One common method involves the use of Grignard reagents, where a phenylmagnesium bromide reacts with a cyclobutane tetracarbonitrile precursor under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the cyano groups are replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include Grignard reagents, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: Research is ongoing to explore its potential as a precursor for biologically active compounds.
Medicine: Its derivatives are being investigated for potential pharmaceutical applications, including as intermediates in drug synthesis.
Mechanism of Action
The mechanism of action of 1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form stable complexes with other molecules .
Comparison with Similar Compounds
1,1,2,2-Cyclobutanetetracarbonitrile, 3-phenyl- can be compared with other similar compounds such as:
1,1,2,2-Cyclobutanetetracarbonitrile, 3-methoxy-3-phenyl-: This compound has a methoxy group instead of a phenyl group, which can alter its reactivity and applications.
1,1,2,2-Cyclopropane-tetracarbonitrile: This compound has a cyclopropane ring instead of a cyclobutane ring, leading to different chemical properties and reactivity.
Properties
CAS No. |
66217-01-4 |
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Molecular Formula |
C14H8N4 |
Molecular Weight |
232.24 g/mol |
IUPAC Name |
3-phenylcyclobutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C14H8N4/c15-7-13(8-16)6-12(14(13,9-17)10-18)11-4-2-1-3-5-11/h1-5,12H,6H2 |
InChI Key |
CEUXQLLZJVXZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
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